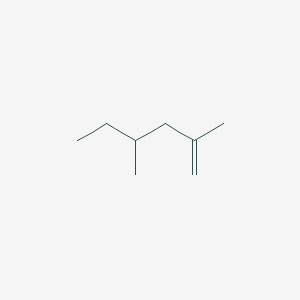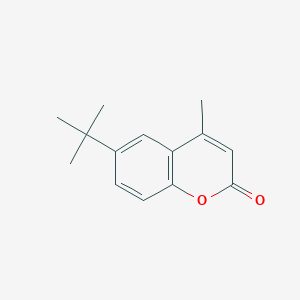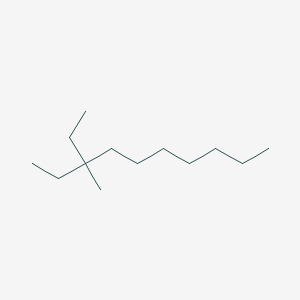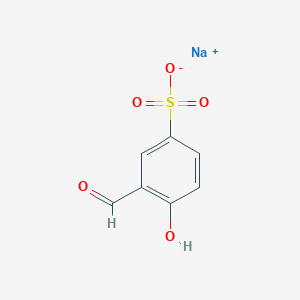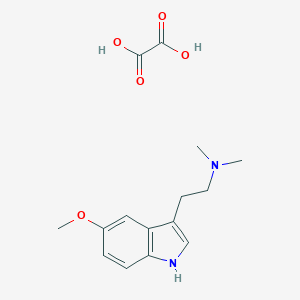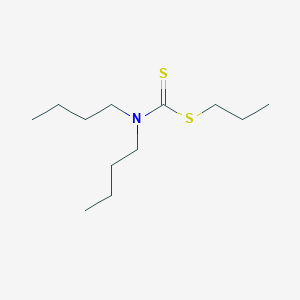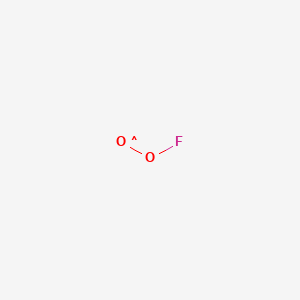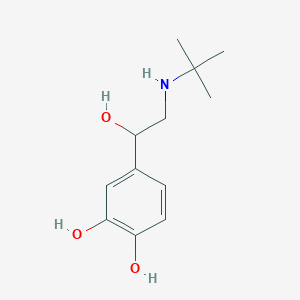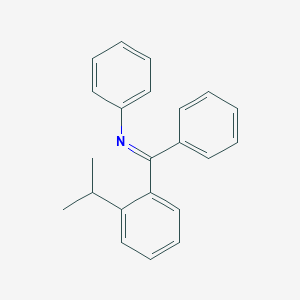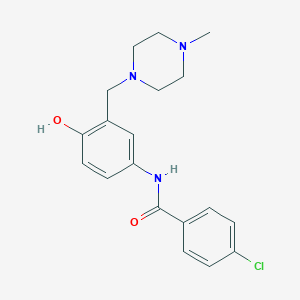
Benzanilide, 4-chloro-4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzanilide, 4-chloro-4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields of research. In
Mécanisme D'action
The mechanism of action of Benzanilide is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and receptors. Benzanilide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have various effects on cognitive function and behavior.
Effets Biochimiques Et Physiologiques
Benzanilide has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of acetylcholine in the brain, which can lead to improvements in cognitive function and memory. Benzanilide has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of specific receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Benzanilide has several advantages and limitations for lab experiments. One advantage is its ability to selectively target specific receptors and enzymes, making it a valuable tool for investigating the role of these molecules in biological systems. However, one limitation is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of Benzanilide is a complex process that requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of Benzanilide. One potential area of research is the development of new synthetic methods for the production of this compound. Additionally, further studies are needed to fully understand the mechanism of action of Benzanilide and its potential applications in various fields of research. Finally, the development of new derivatives of Benzanilide may lead to the discovery of even more potent and selective inhibitors of specific receptors and enzymes.
Méthodes De Synthèse
The synthesis method of Benzanilide involves the reaction of 4-chloro-4'-hydroxybenzophenone with 4-methylpiperazine in the presence of a base such as potassium carbonate. The resulting compound is then treated with benzoyl chloride to yield the final product. The synthesis of Benzanilide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
Benzanilide has been studied extensively for its potential use in scientific research. This compound has been shown to have a wide range of applications in various fields, including pharmacology, biochemistry, and neuroscience. Benzanilide has been used as a tool to study the mechanism of action of various drugs and to investigate the role of specific receptors in biological systems.
Propriétés
Numéro CAS |
17183-40-3 |
|---|---|
Nom du produit |
Benzanilide, 4-chloro-4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)- |
Formule moléculaire |
C19H22ClN3O2 |
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
4-chloro-N-[4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C19H22ClN3O2/c1-22-8-10-23(11-9-22)13-15-12-17(6-7-18(15)24)21-19(25)14-2-4-16(20)5-3-14/h2-7,12,24H,8-11,13H2,1H3,(H,21,25) |
Clé InChI |
YXSSCVWDQXKKJA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)O |
SMILES canonique |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)O |
Autres numéros CAS |
17183-40-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



